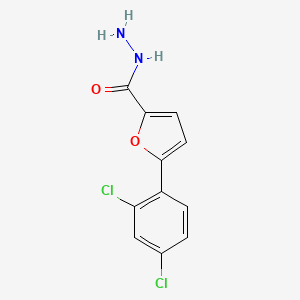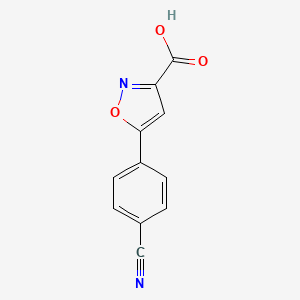
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid
概要
説明
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid is a chemical compound with the CAS Number: 1375064-45-1 . It has a molecular weight of 214.18 . The IUPAC name for this compound is 5-(4-cyanophenyl)-3-isoxazolecarboxylic acid .
Molecular Structure Analysis
The InChI code for 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid is 1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) .Physical And Chemical Properties Analysis
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
Drug Discovery and Pharmacology
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid: is a compound of interest in the field of drug discovery due to its isoxazole ring, a common pharmacophore in medicinal chemistry . Isoxazoles are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound could serve as a precursor or a scaffold for developing new therapeutic agents targeting various diseases.
Chemical Synthesis
In synthetic chemistry, 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid can be utilized as a building block for constructing more complex molecules . Its cyanophenyl group can undergo further functionalization through reactions like nucleophilic substitution, providing a pathway to synthesize a wide range of derivatives for further study or application.
Material Science
The compound’s structural features may be explored in material science for the development of novel materials with specific electronic or optical properties. The isoxazole ring could contribute to the thermal stability and rigidity of polymers or small molecule-based materials .
Biochemistry Research
In biochemistry, 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid might be used to study enzyme-substrate interactions or to design inhibitors for enzymes that interact with similar structures. Its ability to bind to active sites can provide insights into enzyme mechanisms and aid in the design of biochemical tools .
Clinical Trials
While direct information on clinical trials involving 5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid is not readily available, compounds with isoxazole motifs are often evaluated for their therapeutic potential. This compound could be a candidate for preclinical studies to assess its efficacy and safety in biological systems .
Antimicrobial Research
Isoxazole derivatives have been investigated for their antimicrobial properties5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid could be studied as a potential antimicrobial agent or as a core structure for developing new antibiotics, especially against drug-resistant strains .
Safety and Hazards
作用機序
Pharmacokinetics
- Information on absorption is not available . The volume of distribution is not reported. Details about metabolic pathways remain unknown. No specific data on excretion. The compound’s ADME (absorption, distribution, metabolism, and excretion) properties significantly impact its bioavailability.
特性
IUPAC Name |
5-(4-cyanophenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHRXDLHPHLFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258070 | |
| Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanophenyl)isoxazole-3-carboxylic Acid | |
CAS RN |
1375064-45-1 | |
| Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Cyanophenyl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



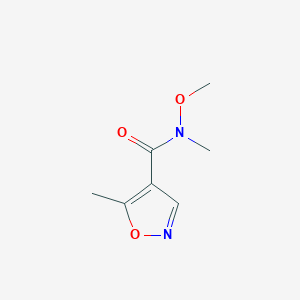
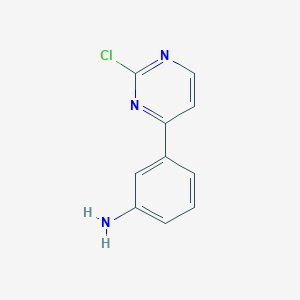
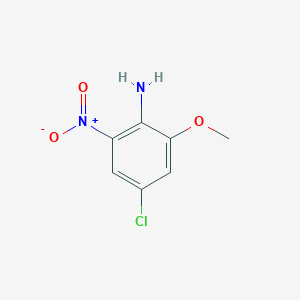

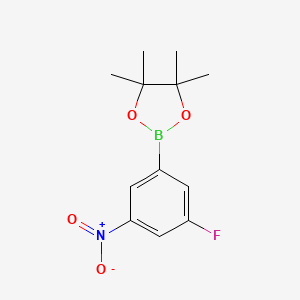
![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)

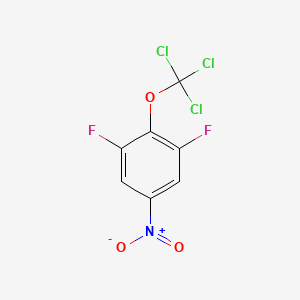
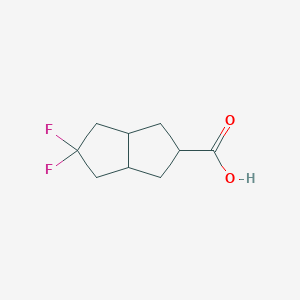
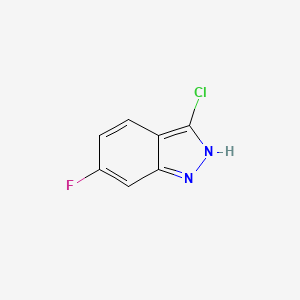
![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)
